molecular formula C12H16FN B7789008 1-(4-Fluorobenzyl)piperidine CAS No. 139592-92-0

1-(4-Fluorobenzyl)piperidine

Cat. No.: B7789008
CAS No.: 139592-92-0
M. Wt: 193.26 g/mol
InChI Key: NRXXCFFOTIFBGX-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)piperidine is an organic compound belonging to the class of piperidines, which are nitrogen-containing heterocycles This compound features a piperidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom

Scientific Research Applications

1-(4-Fluorobenzyl)piperidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and receptor interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorobenzyl)piperidine
  • 1-(4-Bromobenzyl)piperidine
  • 1-(4-Methylbenzyl)piperidine

Comparison: 1-(4-Fluorobenzyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXXCFFOTIFBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402403
Record name 1-(4-fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139592-92-0
Record name 1-[(4-Fluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139592-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (500 mg, 4.0 mmol) in DCE (3 ml) at RT was added piperidine (309 mg, 3.6 mmol) followed by AcOH (242 mg, 4.0 mmol). The solution was stirred at RT for 2 h, and then STAB (1.3 g, 6.05 mmol) was added in one portion. The resulting mixture was stirred at RT overnight and then quenched with saturated NaHCO3 (10 ml). The organic layer was separated, dried (Na2SO4), filtered and concentrated at reduced pressure. Purification by silica flash column chromatography (eluting with DCM/MeOH/NH3 90:10:1) provided the title compound as colourless oil (650 mg, 95%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
242 mg
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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